molecular formula C18H17FN4O3 B11390209 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11390209
M. Wt: 356.4 g/mol
InChI Key: QBOLDAHRJGFBST-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group can be added through a formaldehyde-based reaction.

    Methoxyphenylmethyl Substitution: The methoxyphenylmethyl group can be introduced using a suitable protecting group strategy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the reduced triazole derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-(2-Bromophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17FN4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O3/c1-26-16-9-5-2-6-12(16)10-20-18(25)17-14(11-24)21-23(22-17)15-8-4-3-7-13(15)19/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

QBOLDAHRJGFBST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3F

Origin of Product

United States

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